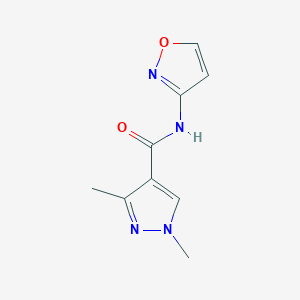![molecular formula C17H20N4S B10900217 (2Z)-2-[4-(dimethylamino)benzylidene]-N-(3-methylphenyl)hydrazinecarbothioamide CAS No. 303213-68-5](/img/structure/B10900217.png)
(2Z)-2-[4-(dimethylamino)benzylidene]-N-(3-methylphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with N1-(3-methylphenyl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar structures but different substituents on the aromatic rings.
Schiff bases: Compounds formed by the condensation of primary amines with carbonyl compounds.
Thiosemicarbazones: Compounds with a similar hydrazinecarbothioamide backbone but different functional groups.
Uniqueness
2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
303213-68-5 |
|---|---|
Molekularformel |
C17H20N4S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H20N4S/c1-13-5-4-6-15(11-13)19-17(22)20-18-12-14-7-9-16(10-8-14)21(2)3/h4-12H,1-3H3,(H2,19,20,22)/b18-12- |
InChI-Schlüssel |
FXBGEGYVUMXLDA-PDGQHHTCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C\C2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10900135.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide](/img/structure/B10900142.png)
![4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B10900144.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10900146.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide](/img/structure/B10900152.png)
![2,3-dihydro-1H-indol-1-yl{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10900157.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10900172.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10900187.png)
![ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B10900188.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900193.png)
![(2E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10900199.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B10900209.png)
